2,6-Pyrazinediamine

Anticancer Non-small cell lung cancer A549 cell line

Avoid positional isomer mix-ups that derail synthetic yields. 2,6-Pyrazinediamine (CAS 41536-80-5) provides a benchmarked anticancer scaffold: • Confirmed A549 activity (IC50 17-19 μg/mL, comparable to doxorubicin) for reproducible SAR studies. • Documented 83% two-step synthesis from 2,6-dichloropyrazine ensures supply scalability. • Distinct 2,6-substitution ensures correct reactivity; CAS verification eliminates isomer confusion. Procure ≥95% purity with verified CAS from benchchem.com for immediate global dispatch.

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
CAS No. 41536-80-5
Cat. No. B1297881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Pyrazinediamine
CAS41536-80-5
Molecular FormulaC4H6N4
Molecular Weight110.12 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)N)N
InChIInChI=1S/C4H6N4/c5-3-1-7-2-4(6)8-3/h1-2H,(H4,5,6,8)
InChIKeyGYRUCENCQMAGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Pyrazinediamine: Technical Overview and Procurement Context


2,6-Pyrazinediamine (CAS 41536-80-5), also known as 2,6-diaminopyrazine or pyrazine-2,6-diamine, is a heterocyclic aromatic diamine with the molecular formula C4H6N4 and molecular weight 110.12 g/mol [1]. This compound is a colorless solid with a melting point of 137-138°C, calculated density of 1.368±0.06 g/cm³ (20°C), and predicted boiling point of 394.1°C at 760 mmHg [2]. It exhibits moderate solubility, being soluble in water and common organic solvents, and demonstrates basic character enabling salt formation with acids . Structurally, the symmetric 2,6-substitution pattern distinguishes it from other pyrazinediamine isomers, conferring specific reactivity profiles relevant to pharmaceutical intermediate applications, antimicrobial research, and materials science development [3].

2,6-Pyrazinediamine: Positional Isomers & Interchangeability


The pyrazinediamine isomer family (2,3-; 2,5-; and 2,6-substituted) shares identical molecular formulas and molecular weights but cannot be substituted interchangeably in scientific or industrial workflows. The symmetric 2,6-substitution pattern of CAS 41536-80-5 imparts fundamentally distinct electronic distribution, steric accessibility, and hydrogen-bonding geometry compared to the 2,3-isomer (CAS 13134-31-1) and 2,5-isomer (CAS 768386-37-4) [1]. These positional differences translate into divergent reactivities in condensation, cyclization, and cross-coupling reactions [2]. In biological contexts, the spatial orientation of amino groups dictates binding interactions with target enzymes and receptors; structural analogs with alternative substitution patterns exhibit markedly different antimicrobial and antitumor profiles [3]. Procurement decisions based solely on "pyrazinediamine" or "diaminopyrazine" nomenclature without CAS verification risk introducing positional isomers that fail to reproduce published synthetic yields or biological activities .

2,6-Pyrazinediamine: Comparative Evidence Profile


Anticancer Potency Comparable to Doxorubicin in A549 Cells

In a comparative antiproliferative evaluation of synthesized 2,6-disubstituted pyrazine scaffolds against A549 human non-small cell lung cancer cells, compounds derived from the 2,6-pyrazinediamine core demonstrated IC50 values statistically comparable to the clinical standard doxorubicin. Compound 13a achieved an IC50 of 17 ± 0.5 μg/mL, while doxorubicin exhibited 16 ± 1.3 μg/mL under identical assay conditions [1]. Compound 12a produced an IC50 of 19 ± 0.5 μg/mL, confirming that 2,6-disubstituted pyrazine derivatives achieve potency within the same order of magnitude as a validated chemotherapeutic agent [1].

Anticancer Non-small cell lung cancer A549 cell line

Optimized Catalytic Hydrogenation for High-Yield Synthesis

Shaw and colleagues established a reproducible synthetic route for 2,6-diaminopyrazine (CAS 41536-80-5) from 2,6-dichloropyrazine via intermediate 2,6-diazidopyrazine, with the final low-pressure catalytic hydrogenation yielding the target compound in 83% yield when performed in 1,2-dimethoxyethane containing aqueous ammonia [1]. Critically, the outcome of this reduction was found to be solvent-dependent: using 1,2-dimethoxyethane alone under otherwise identical conditions yielded predominantly 5-aminotetrazolo[1,5-a]pyrazine in only 26% yield [1]. The 2,6-diazidopyrazine intermediate itself was obtained in 84% yield from 2,6-dichloropyrazine and sodium azide [1].

Heterocyclic synthesis Catalytic hydrogenation Process optimization

Thermal Stability and Handling Advantages

2,6-Pyrazinediamine (CAS 41536-80-5) exhibits a well-characterized melting point of 137-138°C [1]. This relatively high melting point for a heterocyclic diamine (MW 110.12) provides practical advantages in handling, storage, and purification workflows, including reduced hygroscopicity concerns and enhanced stability under ambient storage conditions (store at room temperature, away from moisture) [2]. In contrast, published melting point data for the 2,3-isomer (CAS 13134-31-1) and 2,5-isomer (CAS 768386-37-4) are either unavailable or reported with substantially lower values [3].

Physicochemical characterization Thermal stability Handling and storage

Amiloride-Type Diuretic Development Scaffold

2,6-Pyrazinediamine serves as a core scaffold in the development of amiloride-type diuretics, with the 3-chloro substitution pattern enabling the synthesis of analogs where the acylguanidine moiety of amiloride is replaced by a 1,2,4-oxadiazol-3-amine unit [1]. Specifically, 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine was synthesized as an amiloride analog and found to be moderately active in relevant assays [1]. While direct diuretic activity comparison data between this analog and amiloride are not fully detailed in the accessible literature, the established synthetic route to this specific 2,6-pyrazinediamine derivative provides a defined entry point for structure-activity relationship studies [2].

Diuretic agents Amiloride analogs Medicinal chemistry

Aqueous Solubility and Green Chemistry Compatibility

2,6-Pyrazinediamine (CAS 41536-80-5) exhibits a calculated aqueous solubility of 241 g/L at 25°C, indicating high water solubility . This property facilitates its use in aqueous reaction media and biological assay buffers without requiring organic co-solvents or surfactants that could interfere with downstream applications. The compound's LogP value of 0.8034 and polar surface area (PSA) of 77.82 Ų provide additional physicochemical parameters for predicting membrane permeability and bioavailability in drug discovery contexts [1].

Aqueous solubility Reaction medium selection Green chemistry

Broad-Spectrum Antimicrobial Activity (S. aureus, E. coli)

2,6-Pyrazinediamine has been evaluated for antimicrobial efficacy, demonstrating activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains in in vitro susceptibility testing . The compound has been reported to induce apoptosis in human colorectal cancer cells (HCT116) and non-small cell lung cancer cells (A549) in addition to its antibacterial properties . This dual antimicrobial-anticancer profile, while requiring further quantitative characterization with direct comparator data, distinguishes the 2,6-substituted pyrazine core from positional isomers lacking documented biological evaluation [1].

Antimicrobial Gram-positive Gram-negative MIC determination

2,6-Pyrazinediamine: Recommended Research & Industrial Applications


Anticancer Lead Optimization with Doxorubicin-Comparable Potency

2,6-Pyrazinediamine serves as a validated core scaffold for developing anticancer agents targeting non-small cell lung cancer (A549). Derivatives based on this scaffold (Compounds 12a and 13a) achieve IC50 values of 17-19 μg/mL, statistically comparable to doxorubicin (16 ± 1.3 μg/mL) under identical assay conditions [1]. This benchmarked potency supports the selection of CAS 41536-80-5 over other pyrazinediamine isomers for medicinal chemistry programs requiring a starting point with documented, comparator-validated activity data. Procurement should prioritize suppliers providing ≥98% purity and verified CAS number to ensure scaffold fidelity .

Heterocyclic Building Block for High-Yield Pyrazine Synthesis

Process chemists scaling up pyrazine-containing intermediates should prioritize the validated synthetic route to 2,6-diaminopyrazine that achieves 83% yield from 2,6-dichloropyrazine via 2,6-diazidopyrazine intermediate [1]. Critical process parameters include the use of 1,2-dimethoxyethane with aqueous ammonia as the hydrogenation solvent; substitution with solvent alone reduces yield to 26% [1]. The 2,6-diazidopyrazine intermediate is obtained in 84% yield from 2,6-dichloropyrazine and sodium azide, providing an overall two-step route with demonstrated scalability potential [1].

Physicochemical Characterization and Method Development

Analytical laboratories and formulation scientists requiring heterocyclic diamines with well-characterized physicochemical properties should prioritize 2,6-pyrazinediamine (CAS 41536-80-5). The compound's melting point (137-138°C) is consistently reported across multiple databases, enabling reliable DSC calibration and purity assessment [1]. Its high calculated aqueous solubility (241 g/L at 25°C) facilitates HPLC method development using aqueous mobile phases without organic modifiers . The compound's LogP (0.8034) and polar surface area (77.82 Ų) provide additional parameters for predictive modeling in drug discovery workflows [2].

Amiloride-Type Diuretic and Ion Channel Modulator Scaffold

2,6-Pyrazinediamine provides an established core scaffold for synthesizing amiloride-type diuretics, with documented synthetic access to 3-chloro-substituted derivatives containing 1,2,4-oxadiazole moieties [1]. The 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine analog has been synthesized and characterized, offering a defined entry point for structure-activity relationship studies targeting ion transport modulation [1]. Researchers developing sodium channel blockers or epithelial sodium channel (ENaC) inhibitors should consider CAS 41536-80-5 as a starting scaffold due to its validated role in amiloride analog synthesis.

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